molecular formula C10H13NO3 B1295555 N-(3,4-Dimethoxyphenyl)acetamide CAS No. 881-70-9

N-(3,4-Dimethoxyphenyl)acetamide

Cat. No. B1295555
CAS RN: 881-70-9
M. Wt: 195.21 g/mol
InChI Key: DZPYVOWPTBVRJR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide group attached to an aromatic ring. The specific structure of N-(3,4-Dimethoxyphenyl)acetamide includes methoxy groups at the 3 and 4 positions of the phenyl ring, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acetylation of an amine. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives can be achieved by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane to yield various silylated derivatives . Similarly, the synthesis of N-((Diphenylamino)methyl)acetamide was performed using the Mannich reaction . These methods suggest that the synthesis of N-(3,4-Dimethoxyphenyl)acetamide could also be achieved through acetylation of the corresponding amine, possibly using acetic anhydride or acetyl chloride as the acetylating agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of an amide group, which can participate in hydrogen bonding. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide shows intermolecular N-H···O hydrogen bonds . Similarly, the title compound 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide exhibits an intermolecular N-H···O hydrogen bond linking molecules into infinite chains . These findings suggest that N-(3,4-Dimethoxyphenyl)acetamide may also form hydrogen bonds due to the presence of the amide group.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including those involving their amide group. For example, the anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of the amide group in N-(3,4-Dimethoxyphenyl)acetamide could potentially be exploited in similar biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of chloro and methyl groups can affect the conformation of the N-H bond in the molecule, as seen in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide . The methoxy groups in N-(3,4-Dimethoxyphenyl)acetamide are likely to impact its solubility, melting point, and other physical properties. Additionally, the optical properties of acetamide derivatives can vary with the polarity of the solvent, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide .

Scientific Research Applications

Synthesis of Complex Compounds

N-(3,4-Dimethoxyphenyl)acetamide is used in the synthesis of various complex compounds. For instance, it plays a role in the cyclization process to produce compounds like 8,9-bis(methyloxy)-2,3,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, which can be further reduced to form other substances like (±)-crispine A (King, 2007).

Chemical Reactions and Derivatives

In chemical reactions involving N-(3,4-Dimethoxyphenyl)acetamide, different derivatives and products can be generated. For example, its interaction with boron tribromide can lead to the formation of catechols and 1-(haloalkyl)dihydroisoquinolines, providing a new pathway for producing such compounds under less drastic conditions compared to traditional methods (Niederstein & Peter, 1989).

Cyclization Processes

The compound is also involved in oxidative radical cyclization processes. For instance, its treatment with Mn(OAc)3 and Cu(OAc)2 can lead to the formation of tetrahydroindol-2-one and erythrinane derivatives, which are significant in the synthesis of natural alkaloids (Chikaoka et al., 2003).

Crystal Structure Analysis

N-(3,4-Dimethoxyphenyl)acetamide is also significant in crystallography. The study of its crystal structure helps in understanding the conformational aspects of similar compounds, which is crucial for designing drugs and understanding their interactions at the molecular level (Park et al., 1995).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402 + P404, advising against breathing dust, eating, drinking or smoking when using this product, wearing protective gloves, and storing in a dry place .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)11-8-4-5-9(13-2)10(6-8)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPYVOWPTBVRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288223
Record name N-(3,4-Dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethoxyphenyl)acetamide

CAS RN

881-70-9
Record name 881-70-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-Dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIMETHOXYACETANILIDE
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Synthesis routes and methods

Procedure details

In general, the reaction schemes 1 and 2 shown above, may be applied to this specific synthetic sequence. Beginning with Scheme 2, 10 grams (65.28 mmoles) of 4-amino veratrole (Scheme 2, structure VII, a.k.a. 3,4-dimethoxyaniline, Aldrich Chemical Co.) was dissolved in 20 grams of glacial acetic acid in a 100 mL round bottomed flask. To the flask was added 22 grams of ice followed by the dropwise addition of 1.1 equivalents of acetic anhydride (7.3 grams, Aldrich Chemical Co.) with stirring via an addition funnel over a 30 minute time interval. The reaction to make the acetamide intermediate of 4-aminoveratrole occurred with the evolution of heat after which the reaction flask was placed into a water bath and heated for an hour at 55° C. The stirring was continued overnight. The 4-acetamidoveratrole product was not isolated, but the next reaction step was continued by the addition of 5.9 grams of nitric acid in 8 mL of water and the reaction was cooled to 15° C. in an ice-water bath. As the nitration reaction preceded the purple colored reaction solution turned to a red-orange color. The reaction flask was cooled in a refrigerator overnight and a red-orange powder precipitated from the solution.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
22 g
Type
reactant
Reaction Step Four
Quantity
7.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
20 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
SZ Siddiqui, MA Abbasi, M Ashraf… - Pakistan Journal of …, 2017 - researchgate.net
The synthetic methodology is carried out in multistep which was initiated as phase I by utilizing Fischer esterification methodology of 2-phenylacetic acid (1) to ethyl-2-phenylacetate (2). …
Number of citations: 1 www.researchgate.net
S Narzullo - Research Results in Pharmacology, 2020 - cyberleninka.ru
Introduction: The search for new anticonvulsants for epilepsy treatment with higher efficacy and better tolerability remains important. The aim of the present research was an in silico and …
Number of citations: 4 cyberleninka.ru
PK Kolluri, N Gurrapu, NJP Subhashini, S Putta… - Journal of Molecular …, 2020 - Elsevier
In an attempt to discover potential cytotoxic agents, a series of novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl) phenoxy)-N-arylacetamide …
Number of citations: 8 www.sciencedirect.com
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 65 pubs.acs.org
L Schulz, M Enders, B Elsler… - Angewandte Chemie …, 2017 - Wiley Online Library
The dehydrogenative cross‐coupling of aniline derivatives to 2,2′‐diaminobiaryls is reported. The oxidation is carried out electrochemically, which avoids the use of metals and …
Number of citations: 192 onlinelibrary.wiley.com
M Gao, M Wang, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2016 - Elsevier
The target tracer carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, N-(3-[ 11 C]methoxy-4-methoxyphenyl)-2-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)…
Number of citations: 19 www.sciencedirect.com
M Mizuno, M Yamashita, Y Sawai, K Nakamoto, M Goto - Tetrahedron, 2006 - Elsevier
Convenient and efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (1d) and 10-(3,4-dimethoxyphenyl)-7,8-…
Number of citations: 15 www.sciencedirect.com
MC Henry, VM Abbinante… - European Journal of …, 2020 - Wiley Online Library
A one‐pot regioselective method for the preparation of 2‐arylbenzoxazoles from N‐arylbenzamides has been developed using iron(III)‐catalyzed bromination of the aryl ring, followed …
SV Vlasov, OD Vlasova, HI Severina… - Scientia …, 2021 - mdpi.com
The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown …
Number of citations: 5 www.mdpi.com
A Syrovaya, N Chalenko, A Demchenko - 2016 - repo.knmu.edu.ua
Synthesis of new 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides and their pyrrolyl derivatives is described in an article. The initial compound – 4-amino-3-thio-5-(pyridin-…
Number of citations: 3 repo.knmu.edu.ua

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